N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-12-6-3-2-5-11(12)17-14(18)8-9-16-15(19)13-7-4-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOVUEPTXDQLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the condensation of 1-methylbenzimidazole with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The furan ring can interact with cellular enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.
Comparison with Similar Compounds
Benzimidazole-Based Analogs
Benzimidazole derivatives are widely studied for their thermal stability and bioactivity. Key comparisons include:
Notes:
Heterocyclic Carboxamide Derivatives
Compounds with alternative heterocycles or carboxamide modifications:
Notes:
Structural Modifications and Bioactivity
- Thiourea Derivatives: highlights thiourea-functionalized furan-2-carboxamides (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide), which show enhanced antioxidant activity due to sulfur-mediated radical scavenging.
- Chromene-Linked Analogs: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () features a chromene-thiazolidinone core. Its crystal structure reveals extensive hydrogen bonding and π-π stacking, suggesting that the target compound’s benzimidazole moiety could similarly stabilize solid-state packing .
Biological Activity
N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a furan ring and a benzimidazole moiety, contributing to its pharmacological properties. The compound's chemical formula is , and it exhibits various physicochemical properties that influence its biological activity.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell cycle regulation.
2. Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been tested for activity against viral strains, with varying degrees of success.
Table 2: Antiviral Activity Data
The antiviral activity is believed to be linked to its ability to inhibit viral replication and enhance host immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, which may contribute to its anticancer effects.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Mechanisms : The compound may interfere with viral entry or replication processes, although specific mechanisms remain under investigation.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
-
Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity.
"The compound exhibited notable antiproliferative effects on MCF7 cells, suggesting its potential as a therapeutic agent for breast cancer."
-
HIV Inhibition : In vitro studies showed that the compound effectively reduced HIV replication in cultured cells, supporting its potential use as an antiviral therapy.
"Our findings indicate that this compound could serve as a lead compound for further development in HIV treatment."
Q & A
Q. What are the established synthetic routes for N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with amines containing the 1-methylbenzimidazole moiety. A common method is refluxing furan-2-carbonyl chloride with 2-(1-methylbenzimidazol-2-yl)ethylamine in anhydrous solvents like 1,4-dioxane or THF at 120°C for 18–24 hours, followed by recrystallization (e.g., chloroform/methanol) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, microwave-assisted synthesis with coupling agents (e.g., EDC/DMAP) can reduce reaction times and improve purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on multi-spectral analysis:
- 1H/13C NMR : To verify the benzimidazole proton environment (e.g., aromatic protons at δ 7.2–8.5 ppm) and furan carboxamide linkage.
- FT-IR : Confirmation of amide C=O stretching (~1650–1680 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₇H₁₆N₃O₂) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
Begin with in vitro assays targeting benzimidazole-associated pathways:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the benzimidazole scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic properties of this compound?
Use molecular modeling software (e.g., SwissADME, AutoDock) to calculate:
- Lipophilicity (LogP) : Predicts membrane permeability; values >3 indicate poor solubility .
- Pharmacokinetic Parameters : ADME profiles (e.g., CYP450 metabolism, plasma protein binding) derived from QSAR models .
- Target Binding : Docking studies with receptors like EGFR or PARP-1 to identify potential binding modes .
Q. How should researchers resolve contradictions in bioactivity data across similar benzimidazole-furan hybrids?
Contradictions (e.g., varying IC₅₀ values) may arise from differences in:
- Stereochemistry : Chiral centers in substituents (e.g., ethyl vs. hydroxyethyl groups) alter target interactions .
- Assay Conditions : Variations in cell line viability protocols or solvent systems (DMSO vs. PBS) .
- Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) before biological testing .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the furan ring for controlled release .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance stability and tissue targeting .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Core Modifications : Replace the furan ring with thiophene or pyridine to alter electron density .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole to enhance receptor binding .
- Linker Optimization : Adjust the ethyl chain length between benzimidazole and carboxamide to balance flexibility and rigidity .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to ensure consistency .
- Comparative Analysis : Benchmark results against structurally related compounds (e.g., N-(2-methoxybenzyl)furan-2-carboxamide) to identify trends .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
